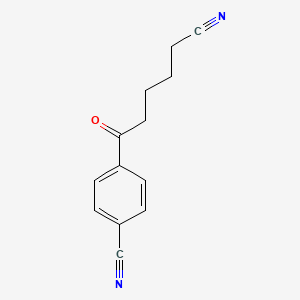

6-(4-Cyanophenyl)-6-oxohexanenitrile

カタログ番号:

B1324220

CAS番号:

898767-51-6

分子量:

212.25 g/mol

InChIキー:

NYMMMHHOYAIIQO-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “6-(4-Cyanophenyl)-6-oxohexanenitrile” is an organic compound containing a cyanophenyl group and a nitrile group. The cyanophenyl group consists of a benzene ring with a cyanide (-CN) substituent, and the nitrile group is a functional group consisting of a carbon triple-bonded to a nitrogen .

Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a benzene ring attached to a six-carbon chain with a nitrile group at the end. The fourth carbon of the benzene ring would also be attached to a cyanide group .Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, similar compounds undergo a variety of reactions. For instance, phenol hydrogenation is a common reaction used to produce cyclohexanone and cyclohexanol .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, “N-(4-Cyanophenyl)-glycine” has a melting point of 237 °C and a density of 1.30 g/cm3 .科学的研究の応用

Photolytic Generation of Cations

- The photolysis of chloroanilines, closely related to cyanophenyl compounds, leads to the efficient generation of phenyl cations, which can undergo various reactions such as addition to substrates or reduction to anilines. This process demonstrates the reactivity of phenyl cations under specific conditions, which could be relevant for understanding or utilizing similar reactivity in compounds like 6-(4-Cyanophenyl)-6-oxohexanenitrile (Guizzardi et al., 2001).

Molecular Curvature and Intermolecular Interactions

- The synthesis and characterization of compounds with cyanobiphenyl structures have shown that specific intermolecular interactions and molecular curvature can influence the formation of liquid crystal phases, such as the nematic phase. This research could provide insights into the design and development of new materials with desired liquid crystalline properties (Walker et al., 2019).

Catalysis and Synthesis

- Cyanophenyl compounds have been used in catalytic processes, such as the base-promoted homolytic aromatic substitution, to synthesize aroylated phenanthridines. This demonstrates the potential of cyanophenyl derivatives in facilitating or undergoing chemical transformations, which could be relevant for the synthesis of complex organic molecules (Leifert et al., 2013).

Luminescence and Co-Crystals

- Research on bispyridyl-substituted α,β-unsaturated ketones, which share structural similarities with cyanophenyl compounds, has led to the development of novel co-crystals with interesting luminescent properties. This indicates the potential of cyanophenyl-based compounds in the field of material science, particularly in the design of luminescent materials (Li et al., 2015).

将来の方向性

特性

IUPAC Name |

4-(5-cyanopentanoyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c14-9-3-1-2-4-13(16)12-7-5-11(10-15)6-8-12/h5-8H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMMMHHOYAIIQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)CCCCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642227 |

Source

|

| Record name | 4-(5-Cyanopentanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-51-6 |

Source

|

| Record name | 4-Cyano-ε-oxobenzenehexanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5-Cyanopentanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

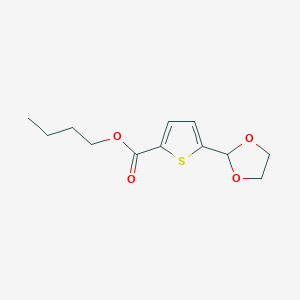

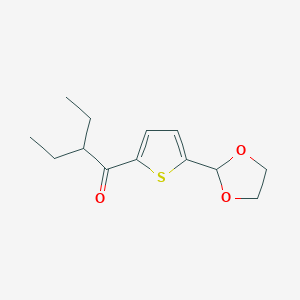

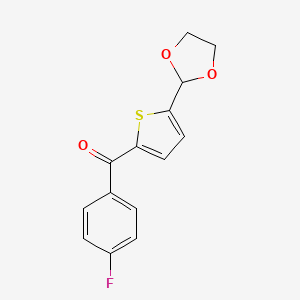

Butyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate

Cat. No.: B1324139

CAS No.: 898772-14-0

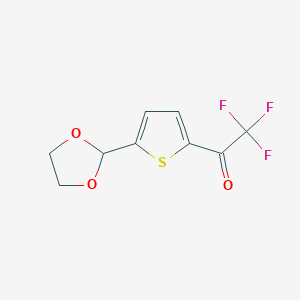

2-Trifluoroacetyl-5-(1,3-dioxolan-2-yl)thiophene

Cat. No.: B1324141

CAS No.: 898772-29-7

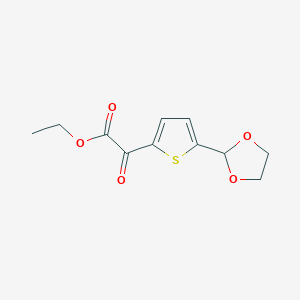

Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate

Cat. No.: B1324142

CAS No.: 898772-32-2

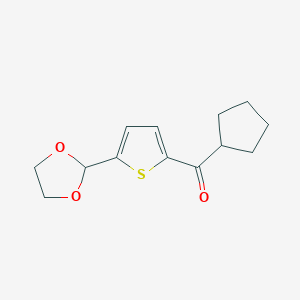

Cyclopentyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone

Cat. No.: B1324145

CAS No.: 898772-54-8